(R)-Propionyl Carnitine-d3 Chloride is a deuterated derivative of propionyl carnitine, a compound that plays a crucial role in fatty acid metabolism and energy production within cells. This compound is particularly significant in biochemical research and clinical applications due to its ability to facilitate the transport of fatty acids into mitochondria for oxidation. The presence of deuterium isotopes in this compound allows for enhanced analytical precision in various studies, particularly in mass spectrometry.
Source: (R)-Propionyl Carnitine-d3 Chloride is synthesized from L-carnitine through a specific acylation process involving propionic acid and propionyl chloride. It is commercially available from various chemical suppliers, including Cambridge Isotope Laboratories and LGC Standards .
Classification: This compound falls under the category of carnitine derivatives, specifically classified as an acylcarnitine. It is recognized for its role in metabolic pathways and as a standard in analytical chemistry .
The synthesis of (R)-Propionyl Carnitine-d3 Chloride typically involves the following methods:
(R)-Propionyl Carnitine-d3 Chloride participates in various chemical reactions, primarily related to its role in metabolism:
The mechanism of action of (R)-Propionyl Carnitine-d3 Chloride primarily revolves around its role as a transporter of fatty acids into mitochondria:
(R)-Propionyl Carnitine-d3 Chloride has several scientific applications:
(R)-Propionyl Carnitine-d3 Chloride (CAS 1334532-19-2) is a stable isotope-labeled analog of propionyl carnitine, featuring a quaternary ammonium structure with a chloride counterion. Its molecular formula is C₁₀H₁₇D₃ClNO₄, with a precise molecular weight of 256.74 g/mol [1] [2]. The compound includes a propionyl ester group (-OC(=O)CC) attached to the hydroxyl group of the carnitine backbone and a deuterated trimethylammonium moiety. Key identifiers include:
[Cl-].[2H]C([2H])([2H])[N+](C)(C)C[C@@H](CC(=O)O)OC(=O)CC [2] [6] KTFMPDDJYRFWQE-WVKKGGDISA-N [5]Analytical techniques like HPLC confirm a purity of >95%, with mass spectrometry validating the accurate mass of 256.1269 Da [2] [5]. Table 1: Molecular Properties of (R)-Propionyl Carnitine-d3 Chloride
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₇D₃ClNO₄ |
| Molecular Weight | 256.74 g/mol |
| Exact Mass | 256.1269 Da |
| Purity | >95% (HPLC) |
| CAS Number | 1334532-19-2 |
The deuteration pattern involves three deuterium atoms substituting hydrogen atoms at the N-methyl group, specifically on the trimethylammonium moiety. This labeling, denoted as -d₃, creates a distinct mass shift of +3 Da compared to the unlabeled compound (CAS 119793-66-7) [2] [6]. The deuterium atoms are positioned as trideuteriomethyl (CD₃), ensuring metabolic stability while retaining the compound’s biochemical behavior [1] [7]. This design allows precise tracking via mass spectrometry:
Table 2: Impact of Deuteration on Molecular Characteristics
| Parameter | Unlabeled Compound | Deuterated (d₃) Form |
|---|---|---|
| Molecular Weight | 253.72 g/mol | 256.74 g/mol |
| N-Methyl Group | -CH₃ | -CD₃ |
| Key Applications | Biological substrate | MS internal standard |
The systematic IUPAC name is:
[(2R)-3-carboxy-2-propanoyloxypropyl]-dimethyl-(trideuteriomethyl)azanium chloride [2] [6]. This nomenclature specifies:
- The R-configuration at the C2 chiral center, critical for biological activity [1] [4].
- The propionyl ester ("propanoyloxy") and carboxylic acid ("carboxy") functional groups.
- The deuterated quaternary ammonium moiety ("trideuteriomethyl)azanium"). Stereochemical integrity is preserved during synthesis, ensuring the compound mimics natural (R)-carnitine derivatives in enzyme interactions (e.g., carnitine acyltransferases) [1] [7].
Solubility: The compound is soluble in water, methanol, and dimethyl sulfoxide, facilitating preparation in aqueous buffers for metabolic assays [4] [6].Stability:
Table 3: Physicochemical Parameters
| Property | Specification |
|---|---|
| Melting Point | 171–176°C |
| Storage Temperature | –20°C (long-term); room temp (shipping) |
| Shelf Life | 3 years at –20°C |
Table 4: Standardized Compound Synonyms
| Synonym | Source |
|---|---|
| Propionyl-L-carnitine-(N-methyl-d3) hydrochloride | [5] |
| (2R)-3-Carboxy-N,N,N-trimethyl-2-(1-oxopropoxy)-1-propanaminium-d3 Chloride | [1] |
| [(2R)-4-Hydroxy-4-oxo-2-propanoyloxybutyl]-dimethyl-(trideuteriomethyl)azanium chloride | [5] |
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2